2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride

CAS No.:

Cat. No.: VC13579821

Molecular Formula: C7H15Cl2F3N2

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15Cl2F3N2 |

|---|---|

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-piperidin-3-ylethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;;/h5-6,12H,1-4,11H2;2*1H |

| Standard InChI Key | WYHSWIYWRCAYDF-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C(C(F)(F)F)N.Cl.Cl |

| Canonical SMILES | C1CC(CNC1)C(C(F)(F)F)N.Cl.Cl |

Introduction

Structural Overview

-

IUPAC Name: 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride

-

Molecular Formula: C7H14Cl2F3N

-

Molecular Weight: 240.10 g/mol

-

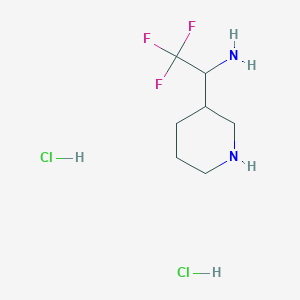

Chemical Structure:

-

The compound consists of a trifluoromethyl group attached to an ethanamine backbone, with a piperidine ring substituent at the third position.

-

The dihydrochloride salt form enhances its stability and solubility.

-

Key Identifiers

-

InChIKey: Not available in the provided data.

-

SMILES Notation: Not explicitly provided but can be derived based on the structure.

Synthesis

The synthesis of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride typically involves:

-

Starting with a trifluoroacetaldehyde precursor.

-

Reacting with piperidine derivatives under controlled conditions to form the ethanamine backbone.

-

Converting the free base into the dihydrochloride salt for enhanced stability.

This process may require careful control of reaction conditions (e.g., temperature and pH) to ensure high yield and purity.

Pharmaceutical Relevance

The trifluoromethyl group is often incorporated into drug candidates to improve metabolic stability and bioavailability. The piperidine moiety is also common in pharmacologically active compounds, suggesting potential applications in:

-

CNS Disorders: Piperidine derivatives are often explored for their activity on neurotransmitter systems.

-

Antiviral or Antibacterial Agents: Fluorinated amines have shown promise in disrupting microbial processes.

Research Insights

Although specific biological activity data for this compound is not provided in the search results, similar compounds have been studied for:

-

Enhanced receptor binding due to the electron-withdrawing effects of fluorine.

-

Improved pharmacokinetic profiles compared to non-fluorinated analogs.

Safety and Handling

| Parameter | Details |

|---|---|

| Toxicity | Data not available; handle with care |

| Storage | Store in a cool, dry place |

| Stability | Stable as a dihydrochloride salt |

Potential for Future Research

This compound could be further explored for:

-

Drug Discovery: Screening against various biological targets to assess therapeutic potential.

-

Material Science: Investigating its properties as a building block for fluorinated polymers or coatings.

-

Chemical Biology Studies: Using it as a probe to study the effects of fluorination on amine reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume